3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran is a chemical compound with a unique structure that includes a dihydrofuran ring substituted with methyl and phenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dihydrofuran derivative, which is then subjected to substitution reactions to introduce the phenylsulfanyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl groups may play a role in binding to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2,2-bis(phenylsulfonyl)cyclopropanemethanol
- 3-Methyl-2,2-bis(phenylsulfanyl)butyric acid ethyl ester
Uniqueness
3-Methyl-2,2-bis(phenylsulfanyl)-2,3-dihydrofuran is unique due to its specific structural features, including the dihydrofuran ring and the phenylsulfanyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
90141-36-9 |
---|---|
Molekularformel |
C17H16OS2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-methyl-2,2-bis(phenylsulfanyl)-3H-furan |
InChI |
InChI=1S/C17H16OS2/c1-14-12-13-18-17(14,19-15-8-4-2-5-9-15)20-16-10-6-3-7-11-16/h2-14H,1H3 |
InChI-Schlüssel |
NSBZYCIXISDNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=COC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.